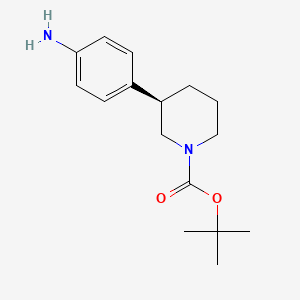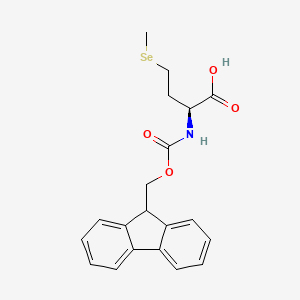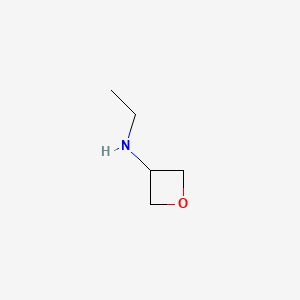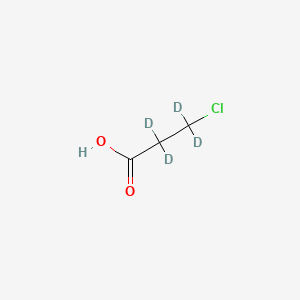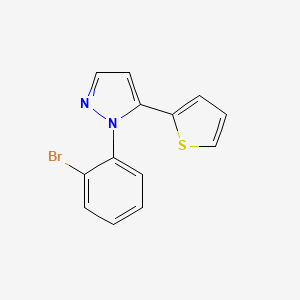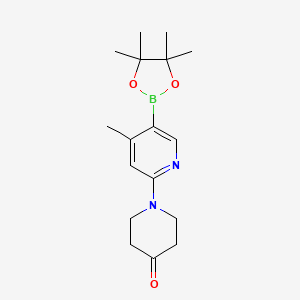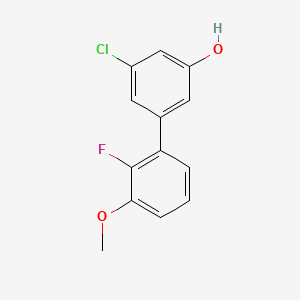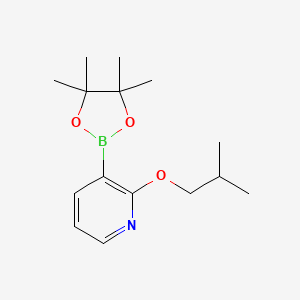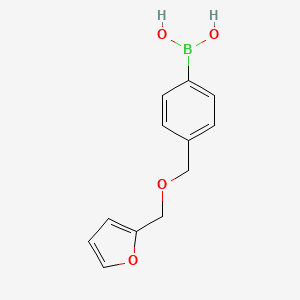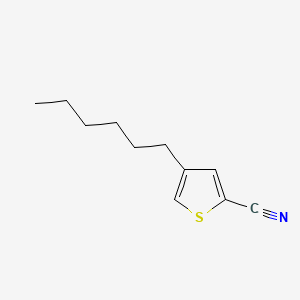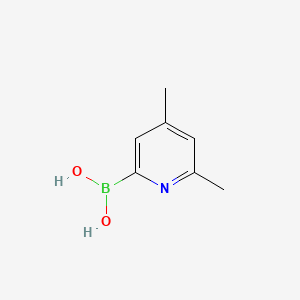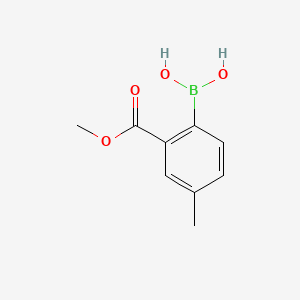
(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and water. This compound is widely used in organic synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Methoxycarbonyl-4-methylphenylboronic acid: is widely used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is essential for constructing complex organic molecules. The boronic acid acts as a key reagent that pairs with a halide-containing compound in the presence of a palladium catalyst to form the desired product.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its boronic acid group is reactive and can be used to introduce a phenyl ring into molecules, which is a common structural motif in many drugs .
Material Science
In material science, 2-Methoxycarbonyl-4-methylphenylboronic acid can be utilized to modify surface properties of materials. It can be used to create boron-doped carbon materials, which have applications in energy storage and conversion devices .
Sensor Development
Due to its ability to form reversible covalent bonds with diols and other polyols, this compound is used in the development of chemical sensors . These sensors can detect the presence of sugars and other substances that contain diol groups .
Catalysis
This boronic acid is used in catalysis, particularly in asymmetric synthesis. It can act as a chiral ligand or a catalyst itself in various chemical reactions to produce chiral molecules, which are important in the development of enantioselective drugs .
Agricultural Chemistry
In agricultural chemistry, it can be used to synthesize herbicides and pesticides . The phenylboronic acid moiety is a key component in many of these compounds, contributing to their ability to interfere with the growth of unwanted plants and pests .
Mecanismo De Acción
Target of Action
The primary target of 2-Methoxycarbonyl-4-Methylphenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis could potentially influence its adme properties . The rate of this reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic molecules, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxycarbonyl-4-Methylphenylboronic Acid. For instance, the pH of the environment strongly influences the rate of the compound’s hydrolysis . Additionally, the compound’s reactivity in the Suzuki–Miyaura cross-coupling reaction can be tailored for application under specific conditions .
Propiedades
IUPAC Name |
(2-methoxycarbonyl-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIKSSTFJNMNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681864 |
Source


|
| Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-43-7 |
Source


|
| Record name | [2-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)
![3-((Methylthio)methyl)-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B572905.png)
